1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
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Overview
Description
1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidinone moiety, and an ethoxyphenyl group
Preparation Methods
The synthesis of 1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Pyrrolidinone Moiety: This step involves the reaction of an appropriate amine with a cyclic anhydride to form the pyrrolidinone ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.
Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate to form the piperidine ring, resulting in the formation of the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[1-(2-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide: This compound differs in the position of the ethoxy group on the phenyl ring, which may influence its chemical and biological properties.
1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide: The presence of a methoxy group instead of an ethoxy group can lead to differences in reactivity and biological activity.
1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxamide: The position of the carboxamide group on the piperidine ring can affect the compound’s overall properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-2-25-14-5-3-13(4-6-14)21-16(22)11-15(18(21)24)20-9-7-12(8-10-20)17(19)23/h3-6,12,15H,2,7-11H2,1H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKDWHDTXCXDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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